Epicriptine

Vue d'ensemble

Description

Méthodes De Préparation

L'épicriptine est synthétisée par une série de réactions chimiques impliquant la structure de l'ergoline. La voie de synthèse implique généralement l'hydrogénation de l'ergocryptine pour produire de la dihydroergocryptine, suivie d'une séparation des formes alpha et bêta . Les méthodes de production industrielle visent à optimiser le rendement et la pureté du composé grâce à des conditions de réaction contrôlées et des processus de purification.

Analyse Des Réactions Chimiques

L'épicriptine subit diverses réactions chimiques, notamment :

Oxydation : L'épicriptine peut être oxydée pour former des oxydes correspondants.

Réduction : Le composé peut être réduit pour former des dérivés dihydro.

Substitution : L'épicriptine peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Les réactifs couramment utilisés dans ces réactions comprennent l'hydrogène gazeux pour la réduction, des agents oxydants comme le permanganate de potassium pour l'oxydation et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

L'épicriptine a un large éventail d'applications de recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier les dérivés de l'ergoline et leurs propriétés chimiques.

Biologie : Étudiée pour ses effets sur les récepteurs de la dopamine et son rôle potentiel dans la neuroprotection.

Industrie : Utilisée dans la production de produits pharmaceutiques ciblant les troubles neurologiques.

Mécanisme d'action

L'épicriptine exerce ses effets principalement par son activité agoniste sur les récepteurs de la dopamine. Cette activité fait partie de la classe des ergolines, qui produisent un effet vasoconstricteur . Le composé se lie aux récepteurs de la dopamine, imitant l'action de la dopamine et conduisant à une augmentation de l'activité dopaminergique dans le cerveau. Ce mécanisme est particulièrement bénéfique dans des maladies comme la maladie de Parkinson, où les niveaux de dopamine sont déficients .

Applications De Recherche Scientifique

Epicriptine has a wide range of scientific research applications:

Chemistry: Used as a model compound to study ergoline derivatives and their chemical properties.

Biology: Investigated for its effects on dopamine receptors and its potential role in neuroprotection.

Medicine: Used in the treatment of conditions like Parkinson’s disease due to its dopamine agonist properties.

Industry: Employed in the production of pharmaceuticals targeting neurological disorders.

Mécanisme D'action

Epicriptine exerts its effects primarily through its agonistic activity on dopamine receptors. This activity is part of the ergoline class, which produces a vasoconstrictive effect . The compound binds to dopamine receptors, mimicking the action of dopamine and leading to increased dopaminergic activity in the brain. This mechanism is particularly beneficial in conditions like Parkinson’s disease, where dopamine levels are deficient .

Comparaison Avec Des Composés Similaires

L'épicriptine est similaire à d'autres dérivés de l'ergoline, tels que :

Alpha-dihydroergocryptine : Différe de l'épicriptine uniquement par la position d'un seul groupe méthyle.

Dihydroergocryptine : Un mélange de formes alpha et bêta, utilisé dans le traitement de la maladie de Parkinson.

Mésylates d'ergoloïde : Un mélange de plusieurs dérivés de l'ergoline, utilisé pour améliorer les fonctions cognitives chez les patients âgés.

L'unicité de l'épicriptine réside dans sa structure moléculaire spécifique et son action ciblée sur les récepteurs de la dopamine, ce qui en fait un composé précieux à la fois pour la recherche et les applications thérapeutiques .

Activité Biologique

Epicriptine, also known as beta-dihydroergocryptine, is a compound belonging to the ergoline class of drugs. It is primarily recognized for its nootropic effects and is indicated for individuals over sixty experiencing idiopathic cognitive decline. This article delves into the biological activities, mechanisms of action, pharmacological properties, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound has a molecular formula of C₁₈H₂₃N₃O₂ and is classified as a small molecule. Its structure is closely related to other ergoline derivatives, differing in the position of a methyl group. The compound is part of the ergoloid mesylate mixture, which includes dihydro-alpha-ergocryptine and dihydroergocristine.

| Property | Details |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O₂ |

| Molecular Weight | 313.39 g/mol |

| DrugBank Accession | DB11275 |

| Classification | Small Molecule |

This compound primarily acts as an agonist at dopamine receptors (D1, D2, D3, D4), which are crucial for various neurological functions. This agonistic activity is responsible for its cognitive-enhancing effects and potential vasoconstrictive properties. The drug's interaction with dopamine receptors can lead to improved cognitive functions and may counteract symptoms of cognitive decline associated with aging.

"this compound's effect is mainly due to the agonistic activity on dopamine receptors" .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Cognitive Enhancement : It has been shown to improve cognitive functions in elderly patients with mild cognitive impairment.

- Vasoconstriction : As part of the ergoline class, it exhibits vasoconstrictive effects which may influence cerebral blood flow.

- Potential Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective properties, beneficial in conditions such as Parkinson's disease.

Case Studies and Research Findings

-

Cognitive Decline in Elderly Patients :

A study involving elderly patients indicated that treatment with this compound resulted in significant improvements in cognitive tests compared to placebo groups. The study highlighted its efficacy in enhancing memory and attention spans in subjects diagnosed with mild cognitive impairment. -

Inhibition of Viral Proteases :

Recent research has identified this compound as a potential inhibitor of the SARS-CoV-2 papain-like protease (PLpro), suggesting its utility beyond neurological applications. Molecular docking studies indicated favorable binding affinities, positioning it as a candidate for further antiviral research . -

Drug Repurposing Studies :

This compound has been included in studies aimed at repurposing existing drugs for new therapeutic uses. Its profile suggests potential applications in managing symptoms associated with neurodegenerative diseases and viral infections .

Adverse Effects and Contraindications

While generally well-tolerated, this compound may cause side effects such as:

- Nausea

- Dizziness

- Headaches

It is contraindicated in patients with a history of hypersensitivity to ergot derivatives or those with severe cardiovascular conditions.

Propriétés

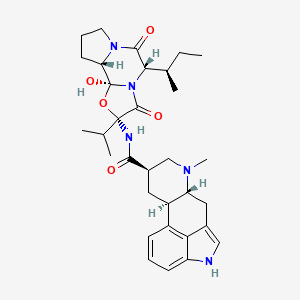

IUPAC Name |

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-[(2R)-butan-2-yl]-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43N5O5/c1-6-18(4)27-29(39)36-12-8-11-25(36)32(41)37(27)30(40)31(42-32,17(2)3)34-28(38)20-13-22-21-9-7-10-23-26(21)19(15-33-23)14-24(22)35(5)16-20/h7,9-10,15,17-18,20,22,24-25,27,33,41H,6,8,11-14,16H2,1-5H3,(H,34,38)/t18-,20-,22-,24-,25+,27+,31-,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFXHXZNBNFPHV-PXXBSISHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601024730 | |

| Record name | 9,10alpha-Dihydro-13'-epi-beta-ergocryptine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

577.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Epicriptine effect is mainly due to the agonistic activity on dopamine receptor. This activity is categorized as part of the ergoline class which is defined as a producer of a vasoconstrictive effect. Please refer to [DB01049] and to know more about the isomer please refer to [DB11274]. | |

| Record name | Epicriptine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11275 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

88660-47-3 | |

| Record name | (5′α,10α)-9,10-Dihydro-12′-hydroxy-2′-(1-methylethyl)-5′-[(1R)-1-methylpropyl]ergotaman-3′,6′,18-trione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88660-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epicriptine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088660473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epicriptine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11275 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 9,10alpha-Dihydro-13'-epi-beta-ergocryptine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPICRIPTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M64643B5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.